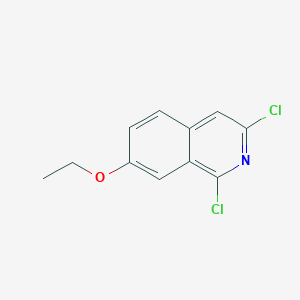![molecular formula C16H26N4 B13709119 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H17N3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperazine ring substituted with a methyl group and an aniline moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 4-methylpiperazine with aniline derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological macromolecules, influencing their activity and leading to desired therapeutic effects. The compound’s ability to undergo substitution reactions also enables the modification of its structure to enhance its efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar in structure but lacks the additional piperidyl group.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Contains a fluorine atom, which alters its chemical properties and reactivity.
3-Methoxy-4-(4-methyl-1-piperazinyl)aniline: Features a methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to its dual piperazine and aniline functionalities, which provide a versatile platform for chemical modifications. This dual functionality enhances its utility in various applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C16H26N4 |
|---|---|
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
3-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C16H26N4/c1-18-9-11-20(12-10-18)15-5-7-19(8-6-15)16-4-2-3-14(17)13-16/h2-4,13,15H,5-12,17H2,1H3 |
Clave InChI |
PQHKDELHAVTSLL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)C3=CC=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















